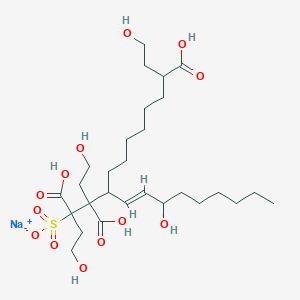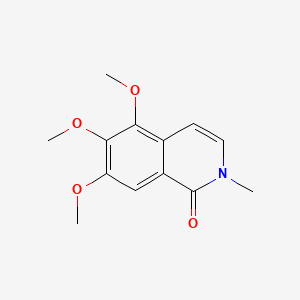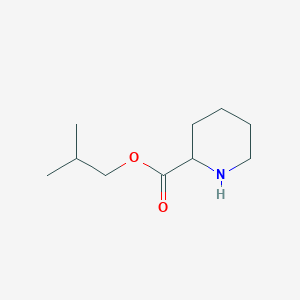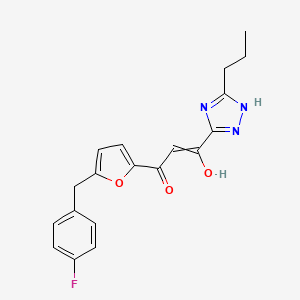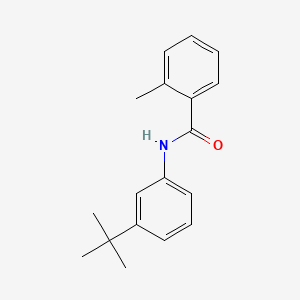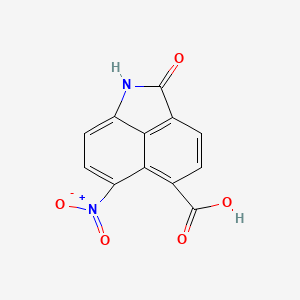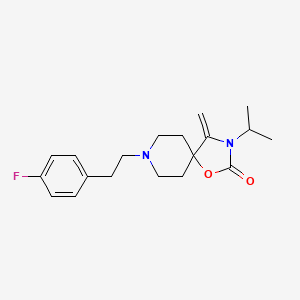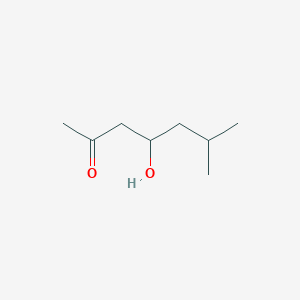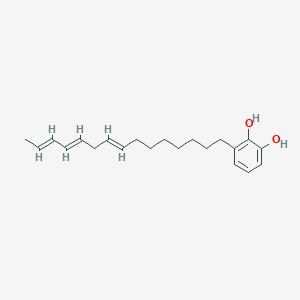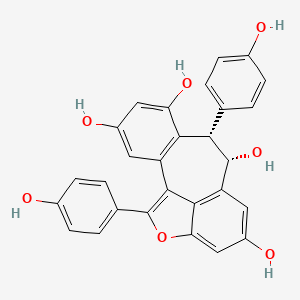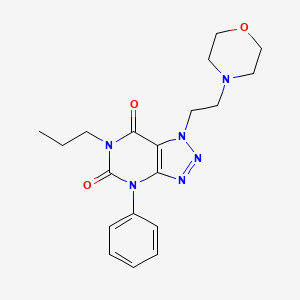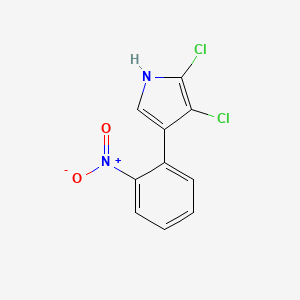
2,3-Dichloro-4-(2-nitrophenyl)-1H-pyrrole
- Klicken Sie auf QUICK INQUIRY, um ein Angebot von unserem Expertenteam zu erhalten.
- Mit qualitativ hochwertigen Produkten zu einem WETTBEWERBSFÄHIGEN Preis können Sie sich mehr auf Ihre Forschung konzentrieren.
Übersicht
Beschreibung
2,3-Dichlor-4-(2-nitrophenyl)-1H-pyrrol ist eine heterocyclische Verbindung, die einen Pyrrolring aufweist, der mit zwei Chloratomen und einer Nitrophenylgruppe substituiert ist.
Vorbereitungsmethoden
Die Synthese von 2,3-Dichlor-4-(2-nitrophenyl)-1H-pyrrol beinhaltet typischerweise die Reaktion von 2,3-Dichlorpyrrol mit 2-Nitrobenzol unter bestimmten Bedingungen. Die Reaktion wird üblicherweise in Gegenwart eines Katalysators und unter kontrollierter Temperatur und Druck durchgeführt, um sicherzustellen, dass das gewünschte Produkt erhalten wird. Industrielle Produktionsverfahren können die großtechnische Synthese unter optimierten Reaktionsbedingungen umfassen, um Ausbeute und Reinheit zu maximieren.
Analyse Chemischer Reaktionen
2,3-Dichlor-4-(2-nitrophenyl)-1H-pyrrol unterliegt verschiedenen chemischen Reaktionen, darunter:
Oxidation: Diese Verbindung kann oxidiert werden, um entsprechende Oxide zu bilden.
Reduktion: Reduktionsreaktionen können die Nitrogruppe in eine Aminogruppe umwandeln.
Substitution: Die Chloratome können mit anderen funktionellen Gruppen unter Verwendung geeigneter Reagenzien substituiert werden.
Häufig verwendete Reagenzien in diesen Reaktionen umfassen Oxidationsmittel wie Kaliumpermanganat, Reduktionsmittel wie Wasserstoffgas oder Natriumborhydrid und Nucleophile für Substitutionsreaktionen. Die Hauptprodukte, die gebildet werden, hängen von den spezifischen Reaktionsbedingungen und den verwendeten Reagenzien ab.
Wissenschaftliche Forschungsanwendungen
2,3-Dichlor-4-(2-nitrophenyl)-1H-pyrrol hat mehrere Anwendungen in der wissenschaftlichen Forschung:
Chemie: Es wird als Baustein bei der Synthese komplexerer heterocyclischer Verbindungen verwendet.
Biologie: Seine Derivate werden auf potenzielle biologische Aktivitäten untersucht, darunter antimikrobielle und krebshemmende Eigenschaften.
Medizin: Es werden laufend Forschungsarbeiten durchgeführt, um sein Potenzial als pharmazeutisches Zwischenprodukt zu untersuchen.
Industrie: Es wird bei der Herstellung von Farbstoffen, Pigmenten und anderen Industriechemikalien verwendet.
Wirkmechanismus
Der Wirkmechanismus von 2,3-Dichlor-4-(2-nitrophenyl)-1H-pyrrol beinhaltet seine Wechselwirkung mit spezifischen molekularen Zielstrukturen. Die Nitrophenylgruppe kann reduziert werden, um eine Aminogruppe zu bilden, die dann mit biologischen Molekülen interagieren kann. Die Chloratome können auch an Substitutionsreaktionen teilnehmen, was zur Bildung verschiedener Derivate mit unterschiedlichen biologischen Aktivitäten führt. Die genauen Pfade und molekularen Zielstrukturen hängen von der jeweiligen Anwendung und der Art der gebildeten Derivate ab.
Wirkmechanismus
The mechanism of action of 2,3-Dichloro-4-(2-nitrophenyl)-1H-pyrrole involves its interaction with specific molecular targets. The nitrophenyl group can undergo reduction to form an amino group, which can then interact with biological molecules. The chlorine atoms can also participate in substitution reactions, leading to the formation of various derivatives with different biological activities. The exact pathways and molecular targets depend on the specific application and the nature of the derivatives formed.
Vergleich Mit ähnlichen Verbindungen
2,3-Dichlor-4-(2-nitrophenyl)-1H-pyrrol kann mit anderen ähnlichen Verbindungen verglichen werden, wie z. B.:
2,3-Dichlorpyrrol: Ihm fehlt die Nitrophenylgruppe, wodurch er in Bezug auf die chemische Reaktivität weniger vielseitig ist.
2-Nitrophenylpyrrol: Ihm fehlen die Chloratome, was seine Möglichkeiten für Substitutionsreaktionen einschränkt.
2,3-Dichlor-4-(2-aminophenyl)-1H-pyrrol: Die Aminogruppe bietet im Vergleich zur Nitrogruppe unterschiedliche biologische Aktivitäten.
Eigenschaften
CAS-Nummer |
6991-29-3 |
|---|---|
Molekularformel |
C10H6Cl2N2O2 |
Molekulargewicht |
257.07 g/mol |
IUPAC-Name |
2,3-dichloro-4-(2-nitrophenyl)-1H-pyrrole |
InChI |
InChI=1S/C10H6Cl2N2O2/c11-9-7(5-13-10(9)12)6-3-1-2-4-8(6)14(15)16/h1-5,13H |
InChI-Schlüssel |
OCFARLVXKWRWTE-UHFFFAOYSA-N |
Kanonische SMILES |
C1=CC=C(C(=C1)C2=CNC(=C2Cl)Cl)[N+](=O)[O-] |
Herkunft des Produkts |
United States |
Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten
Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.


